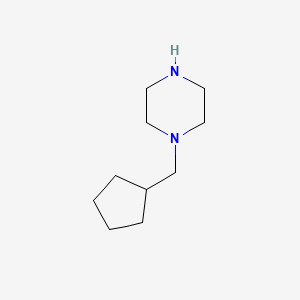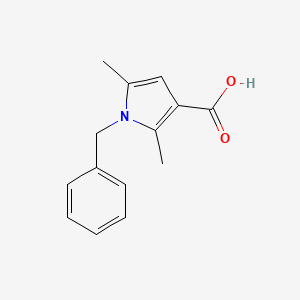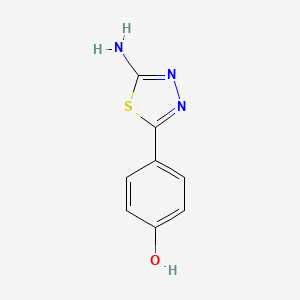
N-(3-aminophenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminophenyl)-2-methylpropanamide, also known as AMPA, is an amino acid derivative of the non-essential amino acid L-glutamate. It is an agonist of the glutamate receptor, and is used in scientific research to study the effects of glutamate on the nervous system. AMPA has been found to be involved in a range of physiological and biochemical processes, including learning and memory, synaptic plasticity, and neuroprotection.
科学的研究の応用
Mass Spectrometry
- Field : Analytical Chemistry
- Application : The compound is used in the study of fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives in gas phase .
- Method : The study involves collision-induced dissociation tandem mass spectrometry experiments . Theoretical calculations using Density Functional Theory (DFT) at B3LYP/6-31 g (d) level were also conducted .
- Results : An ion of m/z 110.06036 (ion formula [C6H8NO]+; error: 0.32 mDa) was observed, which is a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange . The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .
Sensing Applications
- Field : Chemical Sensing
- Application : Boronic acids, which can interact with N-(3-aminophenyl)-2-methylpropanamide, are increasingly utilized in diverse areas of research, including various sensing applications .
- Method : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
Polymer Research
- Field : Polymer Science
- Application : The compound is used in the preparation and characterization of aromatic polyimides .
- Method : The study involves the synthesis of soluble polyimides from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .
- Results : The obtained polyimides were soluble in various solvents, such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and chloroform (CClH 3) . These polyimides exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C .
Fiber Synthesis
- Field : Material Science
- Application : The compound is used in the synthesis of co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group .
- Method : The synthesis involves incorporating the bis(4-aminophenoxy) phenyl phosphine oxide (DAPOPPO) monomer into the PI molecular chain followed by dry-jet wet spinning .
- Results : The fibers showed dependence on DAPOPPO molar content in co-PI fibers. The PI fiber containing 40% DAPOPPO showed lower mass loss compared to those containing 0% and 20% DAPOPPO .
Mass Spectrometry
- Field : Analytical Chemistry
- Application : The compound is used in the study of fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives in gas phase .
- Method : The study involves collision-induced dissociation tandem mass spectrometry experiments . Theoretical calculations using Density Functional Theory (DFT) at B3LYP/6-31 g (d) level were also conducted .
- Results : An ion of m/z 110.06036 (ion formula [C6H8NO]+; error: 0.32 mDa) was observed, which is a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange . The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .
Aerogel Synthesis
- Field : Material Science
- Application : The compound is used in the synthesis of polyimide (PI) aerogels cross-linked with a three amino compound tri(3-aminophenyl)phosphine oxide (TAPO) .
- Method : The synthesis involves 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), pyromellitic dianhydride (PMDA) and 4,4′-diaminodiphenyl ether (4,4′-ODA) through chemical imidization method . Supercritical CO2 was used for drying the PI gels to fabricate nanoporous aerogels .
- Results : The aerogels have tunable densities ranging from 0.09 to 0.32 g/cm3, and the specific surface areas between 198 and 340 m2/g . The 5 wt% thermal degradation temperature of PI aerogels could rise to around 600°C and the glass transition temperature could increase from 269 to 306°C , which makes them ideal insulation materials for aerospace and other applications .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(3-aminophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,11H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUYNXLUELAHAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359369 |
Source


|
| Record name | N-(3-aminophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-2-methylpropanamide | |
CAS RN |
213831-00-6 |
Source


|
| Record name | N-(3-aminophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)

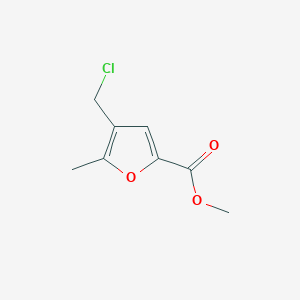
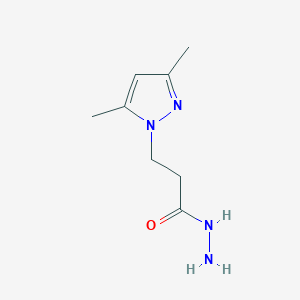
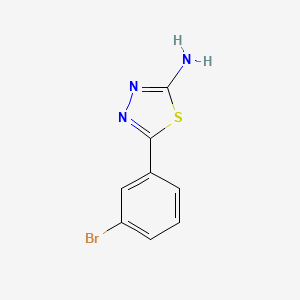

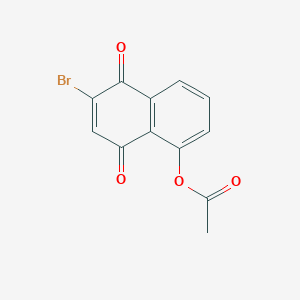
![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)
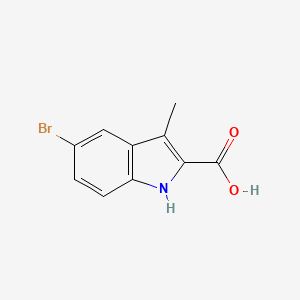
![Methyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1268687.png)

